molecular formula C16H10N2O4 B11545531 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one

6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one

Katalognummer B11545531
Molekulargewicht: 294.26 g/mol
InChI-Schlüssel: AYFUWPULPWYJGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one is a compound that belongs to the class of Schiff bases derived from coumarin. Schiff bases are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.

Vorbereitungsmethoden

The synthesis of 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one typically involves the condensation reaction between 6-amino-2H-chromen-2-one and 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction . The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization.

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer therapy, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one can be compared with other Schiff bases and coumarin derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the coumarin scaffold and the Schiff base moiety, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C16H10N2O4

Molekulargewicht

294.26 g/mol

IUPAC-Name

6-[(3-nitrophenyl)methylideneamino]chromen-2-one

InChI

InChI=1S/C16H10N2O4/c19-16-7-4-12-9-13(5-6-15(12)22-16)17-10-11-2-1-3-14(8-11)18(20)21/h1-10H

InChI-Schlüssel

AYFUWPULPWYJGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.